(S)-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18706495
Molecular Formula: C13H19ClN2O2S2
Molecular Weight: 334.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19ClN2O2S2 |
|---|---|
| Molecular Weight | 334.9 g/mol |
| IUPAC Name | tert-butyl (3S)-3-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H19ClN2O2S2/c1-13(2,3)18-12(17)16-5-4-9(7-16)19-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3/t9-/m0/s1 |
| Standard InChI Key | JTEWCMMEUDSBAP-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC2=CN=C(S2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=C(S2)Cl |
Introduction
Synthesis
The synthesis of (S)-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves:
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Thiazole Derivative Preparation: Chlorinated thiazoles can be synthesized by halogenation of the thiazole nucleus.
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Sulfur Bridge Formation: The introduction of a sulfanyl (-S-) group linking the thiazole to the pyrrolidine nucleus is achieved through nucleophilic substitution or thiolation reactions.
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Pyrrolidine Functionalization: The pyrrolidine ring is esterified with tert-butanol under acidic conditions to form the tert-butyl ester group.
The stereochemistry (S-enantiomer) is controlled during synthesis by using chiral precursors or catalysts.
Potential Applications
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Drug Discovery: As a lead compound for developing inhibitors targeting enzymes like proteases or kinases.
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Chemical Biology Tools: Used for studying sulfur-mediated interactions in biological systems.
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Material Science: Possible precursor for designing functionalized polymers or catalysts.
Research Gaps and Future Directions
To fully explore the potential of this compound:
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In Vitro Studies: Investigate its antimicrobial, anticancer, or enzyme inhibition properties.
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Toxicological Profiling: Assess its safety profile through cytotoxicity assays.
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Derivatization: Modify functional groups to enhance activity or selectivity.
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